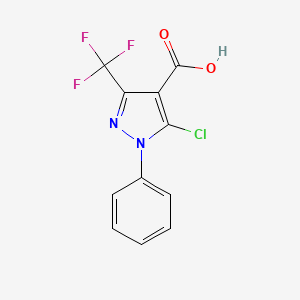

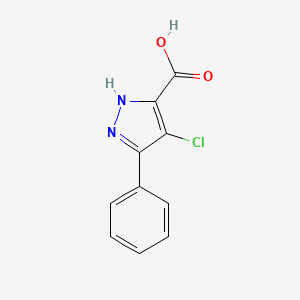

4-Carboxy-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole

Overview

Description

The compound "4-Carboxy-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole" is a derivative of the pyrazole class, which is known for its significance in various chemical and pharmaceutical applications. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential use in the development of new insecticides, pharmaceuticals, and materials with non-linear optical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclocondensation of various reagents. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound, was achieved through the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Similarly, a series of 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives were synthesized by placing the amide bond at the 4-position of the pyrazole ring, differing from chlorantraniliprole analogues . Another efficient synthesis method involved the use of TBTU as a catalyst for the reaction of pyrazole carboxylic acid with amines .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using various spectroscopic and crystallographic techniques. For example, the crystal structure of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid was determined using X-ray crystallography, and the structure was further examined using quantum chemical methods, including DFT calculations . The molecular geometry and vibrational frequencies were calculated and found to be in good agreement with experimental data .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. One such reaction is the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles using 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione as an effective oxidizing agent under mild conditions . This reaction showcases the chemical versatility of pyrazole compounds and their potential for transformation into other useful derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the HOMO-LUMO energy gap, molecular electrostatic potential map, and thermodynamic properties of the pyrazole compounds can be determined using theoretical calculations at the B3LYP/6-31G(d,p) level of theory . These properties are crucial for understanding the reactivity and stability of the compounds. Additionally, the optical nonlinearity of certain pyrazole derivatives has been studied using the z-scan technique, indicating potential applications in optical limiting .

Scientific Research Applications

Oxidation Agent in Pyrazole Synthesis

4-Carboxy-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole and its derivatives have been utilized as effective agents in the synthesis of pyrazoles. Zolfigol et al. (2006) demonstrated that 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione is an effective oxidizing agent for converting 1,3,5-trisubstituted pyrazolines to pyrazoles under mild conditions (Zolfigol et al., 2006).

Site-Selective Functionalization

The compound's structure allows for site-selective functionalization, a key aspect in organometallic chemistry. Schlosser et al. (2002) explored this by demonstrating regioflexible conversion of trifluoromethyl-substituted pyrazoles into various isomers, highlighting its versatility in organometallic reactions (Schlosser et al., 2002).

Synthesis of Pyrazolo[4,3-c]pyridines

In a study by Palka et al. (2014), 4-Carboxy-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole was used in the synthesis of pyrazolo[4,3-c]pyridines, showcasing its role in the creation of complex organic compounds (Palka et al., 2014).

Synthesis of Pyrazole Carboxamides

Prabakaran et al. (2012) utilized this compound in the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, further demonstrating its utility in creating structurally diverse compounds (Prabakaran et al., 2012).

Pyrazole-Based Reagents for HPLC

Al-Sabahi et al. (2021) studied a pyrazoline derivative of this compound as a derivatization reagent for HPLC analysis of alcohols, showcasing its application in analytical chemistry (Al-Sabahi et al., 2021).

Mechanism of Action

Target of Action

Pyrazole derivatives are known to have a wide range of biological activities and can interact with various targets .

Mode of Action

Pyrazole derivatives are known to participate in various chemical reactions such as suzuki–miyaura (sm) cross-coupling . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that pyrazole derivatives can participate in various chemical reactions, affecting different biochemical pathways .

Result of Action

Some pyrazole derivatives have been pharmacologically evaluated for analgesic and anti-inflammatory activities .

Action Environment

It’s known that the associations between pyrazole molecules can depend strongly on the type of solvent, as more polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .

Future Directions

The future directions for “4-Carboxy-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole” could involve further exploration of its pharmacological properties and potential applications in various fields such as technology, medicine, and agriculture . There is also scope for investigating its synthetic methods and analogues .

properties

IUPAC Name |

5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3N2O2/c12-9-7(10(18)19)8(11(13,14)15)16-17(9)6-4-2-1-3-5-6/h1-5H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILOOSCNDVGTIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Carboxy-5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

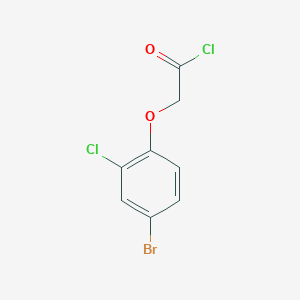

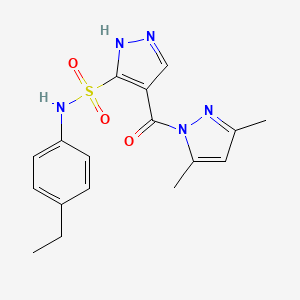

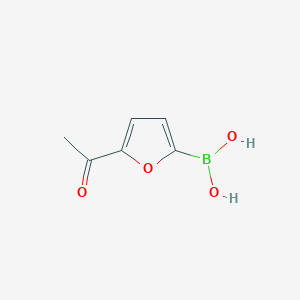

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3033656.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B3033658.png)